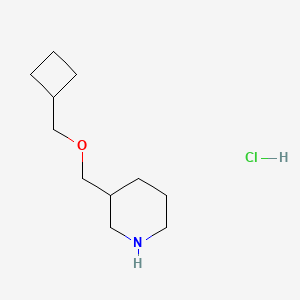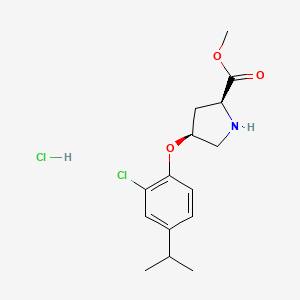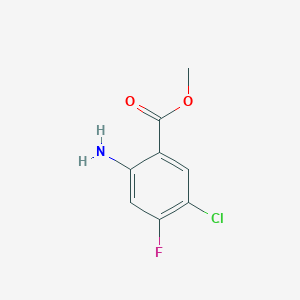
Methyl 2-amino-5-chloro-4-fluorobenzoate
概要
説明
Methyl 2-amino-5-chloro-4-fluorobenzoate is a chemical compound with the molecular formula C8H7ClFNO2 . It has a molecular weight of 203.6 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 . The InChI key is YMJYSMHGAYKYQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用
Optimization of Synthesis Routes
The synthesis of related compounds, such as Methyl 2-amino-5-fluorobenzoate, has been optimized through a series of reactions, including nitrification, esterification, and hydronation. This optimization process identified the most efficient synthesis route, resulting in a high yield of 81%, highlighting the potential for efficient production of similar compounds (Yin Jian-zhong, 2010).
Herbicidal Applications
The compound 3-Chloro-4-fluorobenzoylthiourea, synthesized from a precursor closely related to Methyl 2-amino-5-chloro-4-fluorobenzoate, demonstrated good herbicidal activity. This suggests that modifications of the this compound structure could lead to effective herbicides (Liu Chang-chun, 2006).
Fluorophore Development for Bioimaging
A fluorogenic chemosensor synthesized from components structurally similar to this compound exhibited high selectivity and sensitivity toward Al3+ ions, demonstrating the potential for bioimaging applications. This sensor's ability to detect Al3+ ions at parts per billion levels with a large Stokes shift suggests its utility in biological and environmental monitoring (Xingpei Ye et al., 2014).
Anticancer Prodrug Development
The modification of 2-(4-aminophenyl)benzothiazoles through fluorine substitution, similar to the structure of this compound, has led to the development of water-soluble, chemically stable prodrugs. These prodrugs show potent antitumor properties in vitro and in vivo, highlighting the potential for developing new anticancer therapies (T. Bradshaw et al., 2002).
Novel Synthesis Applications
Innovative synthetic methodologies utilizing this compound or its derivatives have been developed for various applications. For example, the synthesis of novel fluorine-containing thiadiazolotriazinones demonstrated potential antibacterial properties, underscoring the broader applicability of this compound in synthesizing biologically active molecules (B. S. Holla et al., 2003).
Safety and Hazards
作用機序
Biochemical Pathways
Without specific information on the targets and mode of action of Methyl 2-amino-5-chloro-4-fluorobenzoate, it is difficult to summarize the affected biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound . For instance, factors such as temperature and pH could affect the compound’s stability and its interaction with targets.
生化学分析
Biochemical Properties
Methyl 2-amino-5-chloro-4-fluorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways by binding to receptors or enzymes, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzyme active sites, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with DNA or RNA, influencing gene transcription and translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate enzymes in specific pathways, leading to changes in the production or consumption of metabolites. These interactions can have downstream effects on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. For instance, it may be actively transported into cells or tissues where it exerts its biochemical effects. The distribution pattern can influence the compound’s efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence metabolic processes. The localization can determine the specific biochemical pathways and cellular processes affected by the compound .
特性
IUPAC Name |
methyl 2-amino-5-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJYSMHGAYKYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936540-27-1 | |
| Record name | methyl 2-amino-5-chloro-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



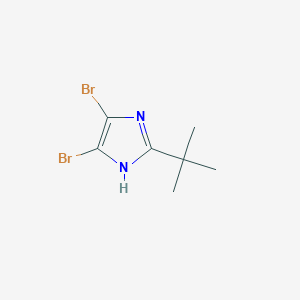

amine](/img/structure/B1456303.png)
![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)
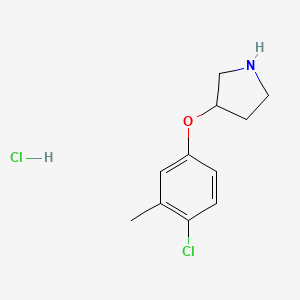

![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)
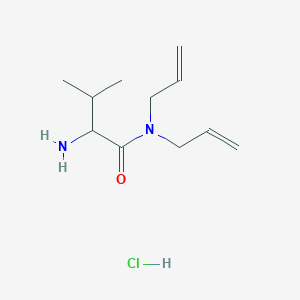
![2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456319.png)
